molecular formula C11H7N3 B1591013 4-Pyrimidin-2-ylbenzonitrile CAS No. 78322-96-0

4-Pyrimidin-2-ylbenzonitrile

Cat. No. B1591013
CAS RN: 78322-96-0
M. Wt: 181.19 g/mol
InChI Key: WGCKVXHOTDDNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidin-2-ylbenzonitrile is a laboratory chemical with the CAS number 78322-96-0 . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-Chloropyrimidine and 4-Bromobenzonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C11H7N3. The InChI code is InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H.


Physical And Chemical Properties Analysis

This compound is a solid substance with a yellow appearance . Its melting point ranges from 166 - 169 °C . No information is available about its boiling point .

Scientific Research Applications

Histone Deacetylase Inhibition

4-Pyrimidin-2-ylbenzonitrile derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. The selective inhibition of HDACs has therapeutic potential in cancer treatment. A notable compound, MGCD0103, is an isotype-selective small molecule HDAC inhibitor that blocks cancer cell proliferation and induces apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials, highlighting its promise as an anticancer drug (Zhou et al., 2008).

Aldose Reductase Inhibition

Compounds bearing the this compound structure have demonstrated activity as aldose reductase inhibitors. Aldose reductase is involved in the development of diabetic complications, making these inhibitors potential candidates for treating such conditions. The introduction of specific substituents has been shown to enhance inhibitory potency, with the compounds also displaying significant antioxidant properties (La Motta et al., 2007).

Anticancer Activity

Various derivatives of this compound have been synthesized and tested for their anticancer activity. For example, fluorinated coumarin-pyrimidine hybrids have been evaluated against human lung carcinoma and mammary gland adenocarcinoma cell lines. Some compounds exhibited potent cytotoxicity, with activities comparable or superior to the standard drug cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).

Phosphodiesterase Inhibition

The compound PF-04447943, a derivative of this compound, has been identified as a novel PDE9A inhibitor with significant in vitro and in vivo pharmacokinetic properties. It has shown potential in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and providing synaptic stabilization in an amyloid precursor protein transgenic mouse model. This compound has progressed into clinical trials, indicating its potential in treating cognitive disorders (Verhoest et al., 2012).

Antitumor Activity through Novel Synthesis

Research has led to the development of new synthesis methods for compounds including pyridin-2-ones and pyrimidin-4-ones. These novel compounds have shown potent antitumor activity in preliminary screenings, with some being more active than cisplatin against certain cancer cell lines. This highlights the potential of this compound derivatives in oncology (Du et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-pyrimidin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCKVXHOTDDNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573226
Record name 4-(Pyrimidin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78322-96-0
Record name 4-(Pyrimidin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyrimidin-2-ylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Pyrimidin-2-ylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Pyrimidin-2-ylbenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Pyrimidin-2-ylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Pyrimidin-2-ylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Pyrimidin-2-ylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.